Aspirin CD3 - 921943-73-9

Aspirin CD3

Catalog Number: EVT-389182
CAS Number: 921943-73-9
Molecular Formula: C9H8O4
Molecular Weight: 183.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aspirin, also known as acetylsalicylic acid (ASA), is a widely used medication with analgesic, anti-inflammatory, and antipyretic properties. Beyond its traditional uses, recent studies have uncovered novel roles for aspirin in modulating immune responses and potentially preventing cancer. This comprehensive analysis will delve into the mechanism of action of aspirin, particularly its effects on CD3-related pathways, and explore its applications across various fields, including immunology and oncology.

Applications in Various Fields

Oncology

Aspirin disrupts the mTOR-Raptor complex, potentiating the anti-cancer activities of sorafenib through mTORC1 inhibition. This combination has shown synergistic effects in cancer models, providing a rationale for aspirin's use in cancer therapy5. Additionally, aspirin has been observed to increase the expression of DNA mismatch repair proteins and induce apoptosis in colon cancer cells, suggesting a COX-independent mechanism for its chemopreventive effects6.

Immunology

Aspirin-modified dendritic cells have been found to induce allo-specific regulatory T-cells, which are important for controlling unwanted immune responses such as chronic allograft rejection. These aspirin-treated DCs possess unique properties, including resistance to maturational stimuli and high levels of the co-inhibitory molecule ILT-37. Furthermore, aspirin treatment enhances the frequency of functional CD4+CD25+Foxp3+ regulatory T-cells, which play a crucial role in maintaining self-tolerance and regulating immune responses9.

Cardiovascular Health

Aspirin's ability to modulate the expression of CD36, SR-BI, and ABCA1 in macrophages suggests a potential role in the prevention of atherosclerosis and related cardiovascular diseases2. Moreover, aspirin's effects on the COX and 5-lipoxygenase pathways, as well as its impact on PPARα-mediated cytokine release in liver cells, provide additional insights into its anti-inflammatory and antithrombotic activities10.

Prostate Cancer

In prostate cancer cells, aspirin downregulates the androgen receptor and prostate-specific antigen, with the prostaglandin receptor EP3 mediating this growth inhibitory effect. The downregulation of EP3 contributes to the progression of androgen-dependent prostate cancer to castration-resistant prostate cancer, highlighting a potential therapeutic target8.

Source and Classification

Aspirin CD3 is classified under the category of immunomodulatory agents. It is derived from acetylsalicylic acid, which is synthesized from salicylic acid and acetic anhydride. The incorporation of the CD3 targeting mechanism suggests its use in enhancing immune responses or modulating T cell activity, particularly in therapeutic contexts such as cancer treatment or autoimmune diseases.

Synthesis Analysis

The synthesis of Aspirin CD3 involves a multi-step process that can be outlined as follows:

  1. Synthesis of Acetylsalicylic Acid:
    • Salicylic acid is reacted with acetic anhydride in the presence of an acid catalyst (e.g., sulfuric acid) to yield acetylsalicylic acid.
    • Reaction conditions typically involve heating the mixture at 60-70°C for several hours, followed by cooling and recrystallization to purify the product.
  2. Conjugation with CD3 Targeting Moiety:
    • The next step involves the conjugation of acetylsalicylic acid with a CD3-targeting moiety. This can be achieved through various chemical coupling methods, such as amide bond formation or click chemistry.
    • The reaction conditions may vary depending on the specific chemistry used but often include activation of carboxylic acids or amines to facilitate coupling.
  3. Purification and Characterization:
    • The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure the removal of unreacted starting materials and by-products.
    • Characterization is performed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure and purity of Aspirin CD3.
Molecular Structure Analysis

Aspirin CD3 exhibits a complex molecular structure that integrates both the aspirin component and the CD3-targeting moiety.

  • Chemical Formula: The molecular formula will include elements from both acetylsalicylic acid (C9H8O4) and the additional components from the CD3 targeting mechanism.
  • Structural Features: The aspirin part contains an acetyl group attached to a salicylic acid backbone, while the CD3 moiety typically consists of peptide sequences or small molecules designed to interact with the T cell receptor complex.
  • Molecular Weight: The molecular weight will depend on the specific structure of the conjugated CD3 component but will generally be higher than that of standard aspirin due to additional functional groups.
Chemical Reactions Analysis

Aspirin CD3 can participate in various chemical reactions, primarily influenced by its functional groups:

  1. Hydrolysis: In aqueous environments, aspirin can hydrolyze to release salicylic acid and acetic acid, which may affect its pharmacological activity.
  2. Receptor Binding: The CD3 targeting moiety engages with T cell receptors, facilitating immune activation or modulation.
  3. Metabolic Pathways: Once administered, Aspirin CD3 may undergo metabolic transformations similar to those of traditional aspirin, including conjugation reactions in the liver.
Mechanism of Action

The mechanism of action for Aspirin CD3 involves two primary pathways:

  1. Anti-inflammatory Action: As an acetylsalicylic acid derivative, it inhibits cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins and thromboxanes, thereby reducing inflammation.
  2. T Cell Activation: The CD3 component enhances T cell receptor signaling upon binding with antigen-presenting cells, promoting T cell proliferation and cytokine production. This dual action makes Aspirin CD3 a candidate for therapies aimed at enhancing immune responses against tumors or modulating autoimmune conditions.
Physical and Chemical Properties Analysis

Aspirin CD3 possesses several notable physical and chemical properties:

  • Solubility: Likely soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic components.
  • Stability: Stability can vary based on pH and temperature; generally stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: The melting point will be higher than that of standard aspirin due to increased molecular weight and complexity.
Applications

Aspirin CD3 has potential applications in several scientific fields:

  1. Immunotherapy: Its ability to enhance T cell activation makes it suitable for use in cancer immunotherapy protocols.
  2. Autoimmune Diseases: By modulating immune responses, it could be beneficial in treating autoimmune disorders where T cell activity needs regulation.
  3. Research Tool: Aspirin CD3 can serve as a valuable tool for studying T cell dynamics in vitro and in vivo, providing insights into T cell receptor signaling pathways.
Introduction to Aspirin’s Immunomodulatory Mechanisms

Historical Overview of Aspirin’s Anti-Inflammatory and Anti-Cancer Properties

Aspirin (acetylsalicylic acid) has evolved from a traditional analgesic to a multifaceted immunomodulator. Its anti-inflammatory properties were mechanistically elucidated in 1971 with the discovery of its irreversible inhibition of cyclooxygenase (COX) enzymes, thereby suppressing prostaglandin synthesis [8] [10]. By the 1980s, epidemiological studies revealed that regular aspirin users exhibited significantly lower colorectal cancer incidence, prompting investigation into its anti-cancer mechanisms [2] [6]. Landmark studies in the 2000s demonstrated that aspirin’s chemopreventive effects extended beyond COX inhibition, involving immune surveillance enhancement and specialized pro-resolving mediator (SPM) production [5] [8]. Notably, aspirin-acetylated COX-2 generates aspirin-triggered lipoxins (ATLs), which resolve inflammation and modulate T cell activity [5] [8]. This historical trajectory underscores aspirin’s transition from a simple anti-pyretic to a complex immune modulator with anti-tumor implications.

Role of CD3+ T Lymphocytes in Adaptive Immunity and Tumor Surveillance

CD3+ T lymphocytes, defined by their CD3 surface receptor complex, are central to adaptive anti-tumor immunity. These cells comprise:

  • Cytotoxic CD8+ T cells: Directly lyse malignant cells via perforin/granzyme release and IFN-γ secretion.
  • Helper CD4+ T cells: Orchestrate immune responses through cytokine signaling (e.g., IL-2, TNF-α).
  • Regulatory T cells (Tregs): Suppress excessive immunity but can impede anti-tumor responses [1] [9].

Table 1: CD3+ T Cell Subsets in Tumor Surveillance

SubsetFunctionKey MarkersTumor Impact
CD8+ cytotoxicDirect tumor cell lysisCD8, IFN-γ, Granzyme BEliminates malignant cells
CD4+ Th1Macrophage/CTL activationCD4, IFN-γ, TNF-αPromotes anti-tumor immunity
CD4+ TregImmune suppressionCD4, CD25, FoxP3Inhibits effector T cells

Tumor-infiltrating lymphocytes (TILs), particularly CD8+ and Th1 CD4+ cells, correlate with improved cancer outcomes. However, tumors evade surveillance through PD-1 upregulation, inducing T cell exhaustion characterized by reduced cytokine polyfunctionality and impaired cytotoxicity [1] [3] [9]. The density of CD3+ T cells in colorectal cancer margins predicts responsiveness to immunotherapy and aspirin’s anti-metastatic effects [2] [3].

Rationale for Investigating Aspirin-CD3 Interactions in Immune Regulation

Aspirin’s established anti-cancer effects cannot be fully explained by COX inhibition alone. Key observations driving CD3-focused research include:

  • Aspirin users show increased tumor-infiltrating lymphocytes (TILs) and reduced nodal metastasis in colorectal cancer [2].
  • Platelet-derived thromboxane A2 (TXA2) suppresses T cell receptor signaling via the Rho GEF ARHGEF1; aspirin blocks this pathway by inhibiting platelet COX-1 [3].
  • Aspirin triggers SPM biosynthesis (e.g., resolvin D1), which reprograms CD8+ T cells, downregulates PD-1, and enhances effector functions [5].

Table 2: Molecular Pathways Linking Aspirin to CD3+ T Cell Modulation

Aspirin TargetEffect on T CellsDownstream MechanismFunctional Outcome
Platelet COX-1Blocks TXA2 synthesisARHGEF1 inactivation → TCR signaling enhancedEnhanced metastasis control [3]
COX-2Induces AT-SPM production (e.g., resolvin D1)PD-1 downregulation; metabolic reprogrammingImproved T cell cytotoxicity [5]
TLR ligandsModulates cytokine secretion (↑IL-10, ↑IL-1β)Altered DC maturation and antigen presentationContext-dependent immune polarization [4]

These findings position aspirin as a T cell-sensitizing agent that augments endogenous anti-tumor immunity. Research now prioritizes dissecting aspirin’s COX-dependent and independent effects on T cell priming, exhaustion reversal, and memory formation [3] [5] [7].

Properties

CAS Number

921943-73-9

Product Name

Aspirin CD3

IUPAC Name

2-(2,2,2-trideuterioacetyl)oxybenzoic acid

Molecular Formula

C9H8O4

Molecular Weight

183.18 g/mol

InChI

InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/i1D3

InChI Key

BSYNRYMUTXBXSQ-FIBGUPNXSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)O

Synonyms

2-(Acetyl-2,2,2-d3-oxy)-benzoic Acid; Aspirin-d3; Acetyl-d3-salicylic Acid

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC1=CC=CC=C1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.